8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS number
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS number
An In-Depth Technical Guide to 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 75889-54-2)
Introduction
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a substituted aromatic aldehyde built upon the privileged 1,4-benzodioxane scaffold. This heterocyclic motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The 1,4-benzodioxane ring system is a key structural component in pharmaceuticals such as Doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia.[1] The versatility of this scaffold allows for the design of compounds that can interact with a wide range of biological targets, including neuronal nicotinic, α1-adrenergic, and serotoninergic receptors.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, tailored for researchers and professionals in the field of drug discovery.
Chemical Identity and Properties
The fundamental characteristics of a compound are critical for its application in research and synthesis. The following tables summarize the key identifiers and computed physicochemical properties of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 75889-54-2[4] |
| Molecular Formula | C₁₀H₁₀O₄[4] |
| Molecular Weight | 194.18 g/mol [4] |
| IUPAC Name | 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[5] |
| Synonym(s) | ST5137683[4] |
| SMILES | O=CC1=CC(OC)=C(OCCO2)C2=C1[4] |
| InChI Key | MCPICTRPQGUUJE-UHFFFAOYSA-N[5] |
Table 2: Physicochemical and Computational Properties
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Purity | ≥95% | [4] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [4] |
| LogP (Octanol/Water Partition Coefficient) | 1.2789 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Mechanistic Insights
The synthesis of substituted 2,3-dihydro-1,4-benzodioxines typically involves the Williamson ether synthesis, cyclizing a catechol derivative with a 1,2-dihaloethane. For the target molecule, a plausible and efficient route starts from a suitably substituted catechol. A related synthesis for an unsubstituted analog involves the ring closure of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions.[6]
Proposed Synthetic Pathway
The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be logically approached from 2,3,4-trihydroxybenzaldehyde. The key is the selective alkylation of the two adjacent hydroxyl groups at the 2 and 3 positions, leaving the hydroxyl at the 4-position to be methylated in a subsequent step, or by starting with a pre-methylated catechol. The aldehyde group provides a versatile handle for further functionalization.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for synthesizing similar 1,4-benzodioxane derivatives.
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Reaction Setup: To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, typically potassium carbonate (K₂CO₃, 2.5 equivalents). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenolic hydroxyl groups but mild enough to avoid side reactions with the aldehyde functionality. DMF is an excellent solvent choice due to its high boiling point and ability to dissolve both the organic starting material and the inorganic base.
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Cyclization: Add 1,2-dibromoethane (1.2 equivalents) to the stirred suspension. The reaction mixture is then heated to approximately 80-100 °C. This temperature provides sufficient energy to overcome the activation barrier for the two sequential Sₙ2 reactions that form the dioxane ring, while minimizing potential decomposition. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. This step quenches the reaction and precipitates the crude product, as it is typically insoluble in water.[7]
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Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by column chromatography or recrystallization to yield the pure 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
Applications in Drug Discovery and Development
The 1,4-benzodioxane core is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities.[3] Its derivatives have been investigated for their potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[1] The structural rigidity of the dioxane ring combined with the aromatic system provides a stable scaffold that can be readily functionalized to optimize binding to various biological targets.
Caption: Diverse biological targets of 1,4-benzodioxane derivatives.
The specific substitution pattern of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde offers distinct advantages for drug design:
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The Aldehyde Group: This functional group is a versatile chemical handle. It can be readily converted into a wide array of other functionalities, such as carboxylic acids, amines (via reductive amination), alcohols, or used in condensation reactions to build more complex molecules like thiosemicarbazones.
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The Methoxy Group: The methoxy substituent modifies the electronic properties of the aromatic ring and can influence the compound's lipophilicity and metabolic stability. Its position may also direct binding interactions within a target protein's active site.
Recent research has focused on benzodioxane-based compounds as inhibitors of the bacterial cell division protein FtsZ, presenting a promising avenue for developing new antibiotics to combat resistant strains like MRSA.[8]
Spectroscopic Characterization
Unambiguous identification of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde requires spectroscopic analysis. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), two aromatic protons appearing as singlets or doublets, a singlet for the methoxy group protons (~3.9 ppm), and two multiplets for the ethylenedioxy protons (-O-CH₂-CH₂-O-) around 4.3 ppm.
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¹³C NMR: Characteristic signals would be observed for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the two equivalent methylene carbons of the dioxane ring (~64 ppm).
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IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1680 cm⁻¹, C-O-C stretching vibrations for the ether linkages around 1250 cm⁻¹, and aromatic C-H and C=C stretching.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 194.18, confirming the molecular weight.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
Table 3: GHS Hazard Information
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning[5] |
| Hazard Statements | H315 (Causes skin irritation)[5][9] H319 (Causes serious eye irritation)[5][9] H335 (May cause respiratory irritation)[5][9] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P362+P364, P405, P501[5] |
Storage and Handling Recommendations:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
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It is recommended to store the compound at 2-8°C under a nitrogen atmosphere to prevent degradation.[4][5]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable building block for chemical synthesis and drug discovery. Its 1,4-benzodioxane core provides a proven scaffold for developing biologically active compounds. The presence of both an aldehyde and a methoxy group offers multiple avenues for chemical modification, enabling the creation of diverse libraries for screening against various therapeutic targets. A solid understanding of its synthesis, properties, and handling is essential for leveraging its full potential in research and development.
References
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Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]
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TSI Journals. Chemistry and pharmacology of benzodioxanes. [Link]
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PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. [Link]
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Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]
- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
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Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
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MDPI. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]
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MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. [Link]
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